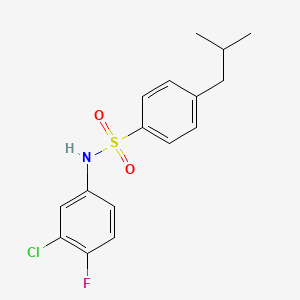

![molecular formula C18H17N3O B5622632 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by various functionalization steps. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine derivatives. The structures of these compounds have been elucidated using spectroscopic methods like NMR and X-ray diffraction, demonstrating the crystallization in specific systems and the presence of hydrogen bonds which influence the compound's stability and reactivity (Raouafi et al., 2007).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their crystalline nature and the presence of intramolecular and intermolecular hydrogen bonding. X-ray diffraction studies have been pivotal in determining the precise geometric configurations, showcasing how structural modifications can affect the compound's properties. For example, the modification of benzimidazole with tetramethylphosphoramidoyl groups leads to compounds that crystallize in the triclinic system, revealing insights into the structural dynamics influenced by substituent variations (Raouafi et al., 2005).

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For example, some benzimidazole derivatives have been found to exhibit antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWOQDMHZNVSPQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328284 | |

| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide | |

CAS RN |

300829-03-2 | |

| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

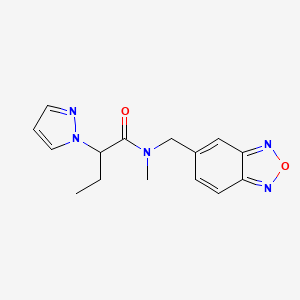

![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)

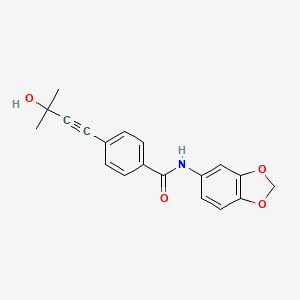

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5622560.png)

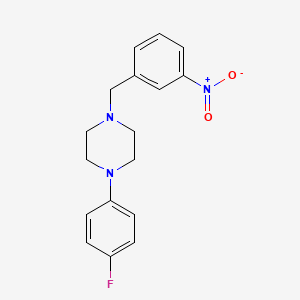

![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)

![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)